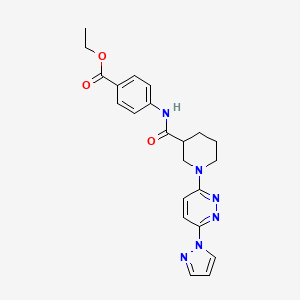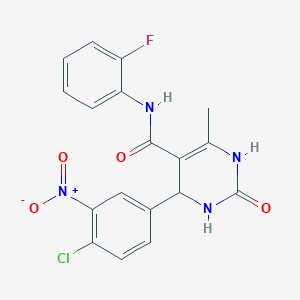
4-(4-chloro-3-nitrophenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-chloro-3-nitrophenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C18H14ClFN4O4 and its molecular weight is 404.78. The purity is usually 95%.
BenchChem offers high-quality 4-(4-chloro-3-nitrophenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-chloro-3-nitrophenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antidiabetic Applications
A series of N-substituted dihydropyrimidine derivatives have been synthesized and characterized for their in vitro antidiabetic activity using the α-amylase inhibition assay. These compounds, related to the tetrahydropyrimidine class, exhibit potential antidiabetic effects by inhibiting α-amylase, an enzyme involved in carbohydrate digestion, suggesting their utility in managing diabetes mellitus (Lalpara et al., 2021).
Antimicrobial and Anticancer Activities
New pyridothienopyrimidines and pyridothienotriazines derivatives, which are structurally related to tetrahydropyrimidine, were synthesized and evaluated for their antimicrobial activities. The compounds showed varying degrees of efficacy against bacterial strains, highlighting their potential as antimicrobial agents (Abdel-rahman et al., 2002). Moreover, tetrahydropyrimidine derivatives have been studied for their anticancer properties, with some compounds demonstrating potent activity against cancer cell lines. This underscores the relevance of such compounds in the development of new anticancer therapies (Sharma et al., 2012).
Synthesis and Structural Analysis
Research on the synthesis and structural analysis of dihydropyrimidine compounds, including their asymmetric hetero-Diels-Alder reactions and X-ray structures, has contributed to understanding their chemical properties and potential applications in drug development. These studies offer insights into the stereochemical aspects and molecular configurations of dihydropyrimidine derivatives (Elliott et al., 1998).
properties
IUPAC Name |
4-(4-chloro-3-nitrophenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN4O4/c1-9-15(17(25)22-13-5-3-2-4-12(13)20)16(23-18(26)21-9)10-6-7-11(19)14(8-10)24(27)28/h2-8,16H,1H3,(H,22,25)(H2,21,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPAIMKZGPZKHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(=O)NC3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chloro-3-nitrophenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Chlorophenyl)-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B2387030.png)
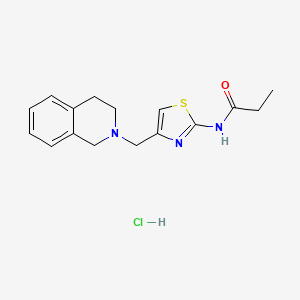
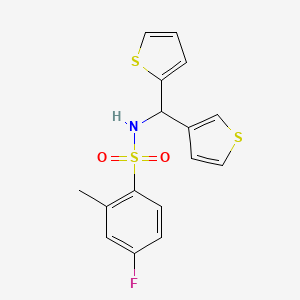
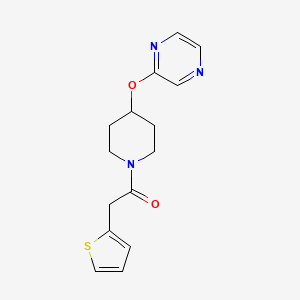
![Ethyl 4-{2-[2,4-dihydroxy-3-(morpholin-4-ylmethyl)phenyl]-2-oxoethoxy}benzoate](/img/structure/B2387035.png)
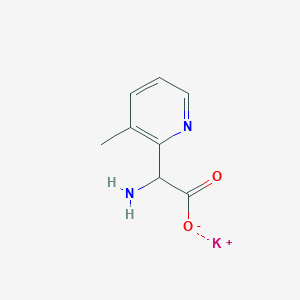
![5-[(4-chlorophenyl)sulfinyl]-N-phenyl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2387040.png)

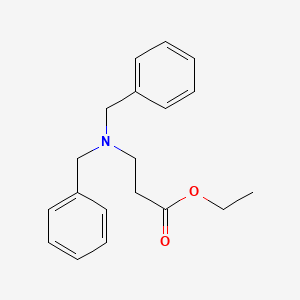
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2387047.png)
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2387048.png)
![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2387050.png)
